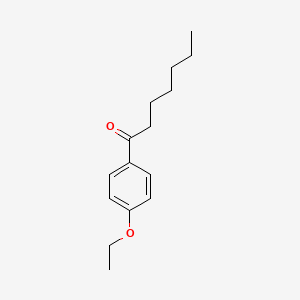

1-(4-Ethoxyphenyl)heptan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-3-5-6-7-8-15(16)13-9-11-14(12-10-13)17-4-2/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZHAAZGOUEFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 1-(4-Ethoxyphenyl)heptan-1-one

Traditional methods for the synthesis of aryl ketones like this compound have long relied on robust and well-understood reactions. These pathways are valued for their reliability and scalability.

Alkylation reactions represent a fundamental strategy for carbon-carbon bond formation. In the context of synthesizing this compound, an alkylation approach could theoretically be employed. One conceptual pathway involves the alkylation of a pre-existing aromatic precursor. For instance, the synthesis could start from 4-hydroxyacetophenone, which is first ethylated at the phenolic oxygen to yield 4-ethoxyacetophenone. The subsequent challenge lies in elongating the acetyl group to a heptanoyl chain. This could be approached through nucleophilic addition of an appropriate organometallic reagent to the carbonyl, followed by oxidation.

A more direct, albeit less common, intramolecular alkylation could be part of a multi-step synthesis to form a cyclic intermediate which is then opened to reveal the desired structure. Such intramolecular Friedel-Crafts alkylations are key steps in the synthesis of complex molecules like tetralins. nih.gov

The Friedel-Crafts acylation is the most direct and widely employed method for the preparation of aryl ketones, including this compound. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. nih.govresearchgate.net

For the synthesis of this compound, the reaction proceeds by treating ethoxybenzene with heptanoyl chloride or heptanoic anhydride. A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate the highly electrophilic heptanoyl cation, which then attacks the electron-rich ethoxybenzene ring. The ethoxy group is an ortho-, para-director, leading to the formation of the desired para-substituted product as the major isomer due to steric hindrance at the ortho positions. The reaction offers several advantages over Friedel-Crafts alkylation, including the prevention of polyalkylation and carbocation rearrangements. nih.gov

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Ethoxybenzene | Heptanoyl Chloride | AlCl₃ | Dichloromethane | Good to Excellent |

| Anisole | Benzoyl Chloride | Iron Zirconium Phosphate (B84403) | Solvent-free | 95 |

| Benzene | Acetic Anhydride | FeCl₃ | Ionic Liquid | High |

Exploration of Novel Catalytic Approaches for Carbon-Carbon Bond Formation

Modern synthetic chemistry seeks more efficient, selective, and sustainable methods. Research into novel catalytic systems for C-C bond formation has provided powerful alternatives to classical methods.

Transition metal catalysis has revolutionized organic synthesis, enabling the construction of C-C bonds with high precision under mild conditions. nih.gov Reactions such as the Suzuki, Stille, and Hiyama couplings are cornerstone methodologies for preparing aryl ketones. nih.gov

A plausible route for synthesizing this compound using this approach would be a palladium-catalyzed cross-coupling reaction. For example, a Suzuki coupling could be performed between 4-ethoxyphenylboronic acid and heptanoyl chloride. This reaction would utilize a palladium catalyst, such as PdCl₂(dppf), in the presence of a base. nih.gov These methods offer significant advantages, including broad functional group tolerance and high yields, avoiding the often harsh conditions of Friedel-Crafts reactions. nih.gov

Table 2: Overview of Applicable Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (e.g., 4-ethoxyphenylboronic acid) | Acyl Halide (e.g., heptanoyl chloride) | Palladium complex (e.g., Pd(PPh₃)₄) + Base |

| Stille Coupling | Organostannane (e.g., 4-ethoxyphenyltrimethylstannane) | Acyl Halide | Palladium complex |

| Hiyama Coupling | Organosilane | Acyl Halide | Palladium complex + Fluoride source |

| Heck-Fujiwara Coupling | Alkene | Aryl Halide | Palladium complex + Base |

Recent advancements focus on developing more environmentally benign and efficient synthetic protocols. For Friedel-Crafts type reactions, this includes the use of solid acid catalysts and alternative reaction media. Catalysts such as iron zirconium phosphate have been shown to be effective for the acylation of aromatic compounds under solvent-free conditions, offering advantages in terms of catalyst recovery and reuse. researchgate.net

Furthermore, the use of ionic liquids as solvents has been explored. beilstein-journals.org These non-volatile solvents can act as both the catalyst and the reaction medium, simplifying the reaction setup and workup procedures while often leading to improved yields and selectivity. Strong Brønsted acids have also been investigated as catalysts, capable of activating carboxylic acids directly, thus avoiding the need to prepare more reactive acyl chlorides or anhydrides. semanticscholar.org

Derivatization Strategies and Analogue Synthesis for Structure-Activity Probing

The synthesis of analogues of a lead compound is a crucial step in medicinal chemistry and materials science to probe structure-activity relationships (SAR). nih.gov By systematically modifying the structure of this compound, researchers can investigate how different parts of the molecule contribute to its physical, chemical, or biological properties.

Derivatization can be targeted at three main regions of the molecule:

The Ethoxy Group: The ethyl chain can be shortened or lengthened (e.g., to methoxy (B1213986), propoxy, or butoxy groups) to explore the impact of lipophilicity and steric bulk in this region.

The Heptanoyl Chain: The linear seven-carbon chain can be altered by introducing branching, unsaturation (double or triple bonds), or cyclic moieties. The chain length can also be varied to determine optimal interaction with a target.

The Aromatic Ring: Additional substituents could be introduced onto the phenyl ring to modulate its electronic properties or to introduce new points of interaction. The substitution pattern could also be changed from para to meta or ortho.

These synthetic modifications allow for the fine-tuning of a molecule's properties. For example, in drug discovery, such analogue synthesis was used to develop selective cannabinoid receptor ligands and GPR88 agonists, where modifications to alkyl chains and aromatic systems led to significant changes in receptor affinity and selectivity. nih.govnih.gov

Table 3: Potential Derivatization Strategies for SAR Studies of this compound

| Modification Site | Strategy | Example Analogue | Rationale |

|---|---|---|---|

| Ethoxy Group | Vary alkyl chain length | 1-(4-Methoxyphenyl)heptan-1-one | Probe effect of size and lipophilicity. |

| Heptanoyl Chain | Introduce branching | 1-(4-Ethoxyphenyl)-5-methylhexan-1-one | Investigate steric tolerance of binding pocket. |

| Heptanoyl Chain | Change chain length | 1-(4-Ethoxyphenyl)pentan-1-one | Determine optimal chain length for activity. |

| Aromatic Ring | Add substituent | 1-(3-Chloro-4-ethoxyphenyl)heptan-1-one | Modulate electronic properties and add new interactions. |

Modification of the Phenoxy Group

The ethoxy moiety on the phenyl ring is a prime site for chemical alteration. A common and synthetically valuable transformation is the cleavage of the ether linkage to yield the corresponding phenol. This O-dealkylation can be achieved using various reagents, effectively converting the ethoxy group into a hydroxyl group. For instance, treatment with strong acids like hydrogen bromide or hydrogen iodide can cleave the ether bond. Alternatively, Lewis acids such as aluminum chloride or boron tribromide are also effective for this transformation.

Another approach involves enzymatic methods. Cytochrome P450 enzymes, for example, are known to catalyze O-dealkylation reactions in biological systems. This biocatalytic approach offers a milder alternative to harsh chemical reagents.

The resulting 4-hydroxyphenyl heptanone is a versatile intermediate. The phenolic hydroxyl group can then be re-alkylated with different alkyl halides to introduce novel alkoxy groups, or it can be converted to other functional groups, such as esters or sulfonates, allowing for a wide range of derivatives to be synthesized.

Table 1: Selected Reagents for O-Dealkylation of Aryl Ethyl Ethers

| Reagent Class | Specific Examples | General Reaction Conditions |

| Strong Acids | HBr, HI | Refluxing in aqueous acid |

| Lewis Acids | BBr₃, AlCl₃ | Anhydrous solvent (e.g., CH₂Cl₂) at low temperatures |

| Nucleophiles | Thiolates (e.g., NaSEt) | Polar aprotic solvent (e.g., DMF) at elevated temperatures |

Alteration of the Alkyl Chain Length and Substitution Patterns

The heptanoyl chain of this compound offers numerous possibilities for modification, primarily through reactions at the α-carbon (the carbon atom adjacent to the carbonyl group). These modifications can alter the chain length, introduce branching, or add new functional groups.

A fundamental reaction for this purpose is the α-alkylation . This process involves the deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This nucleophilic enolate can then react with an alkyl halide in an S_N2 reaction to form a new carbon-carbon bond at the α-position. The choice of the alkyl halide determines the nature of the introduced alkyl group.

Beyond simple alkylation, the enolate intermediate can react with a variety of other electrophiles. For instance, reaction with an aldehyde can lead to an aldol (B89426) addition product, which can be subsequently dehydrated to form an α,β-unsaturated ketone. This extends the carbon chain and introduces new functionality.

Furthermore, the introduction of functional groups at the α-position can be achieved through reactions such as α-halogenation followed by nucleophilic substitution, or through direct α-oxidation to introduce a hydroxyl group. These transformations provide access to a diverse array of derivatives with modified alkyl chains.

It is also possible to shorten the alkyl chain through oxidative cleavage reactions or to introduce unsaturation through dehydrogenation reactions. The specific methodology chosen would depend on the desired final product.

Table 2: Examples of α-Functionalization of Ketones

| Reaction Type | Reagents | Product Type |

| α-Alkylation | 1. LDA2. R-X (Alkyl Halide) | α-Alkylated Ketone |

| Aldol Addition | 1. LDA2. R-CHO (Aldehyde) | β-Hydroxy Ketone |

| α-Halogenation | NBS, Br₂ | α-Halo Ketone |

| α-Hydroxylation | 1. LDA2. MoOPH | α-Hydroxy Ketone |

Mechanistic Studies of Synthetic Reactions

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene) with heptanoyl chloride. The mechanism of this electrophilic aromatic substitution reaction has been extensively studied.

The reaction is initiated by the activation of the acylating agent, heptanoyl chloride, by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the heptanoyl chloride, which makes the carbonyl carbon more electrophilic. This is followed by the departure of the chloride ion to form a highly reactive acylium ion (CH₃(CH₂)₅CO⁺). This acylium ion is resonance-stabilized.

The electron-rich phenetole ring then acts as a nucleophile, attacking the electrophilic acylium ion. The ethoxy group is an activating, ortho-, para-directing substituent due to the resonance donation of its lone pair of electrons into the aromatic ring. This leads to the preferential formation of a sigma complex (also known as an arenium ion) where the acyl group is attached at the para position to the ethoxy group, due to steric hindrance at the ortho positions.

Finally, a weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Kinetic studies of Friedel-Crafts acylations have shown that the rate-determining step is typically the attack of the aromatic ring on the acylium ion. Isotope labeling studies, such as using deuterated benzene, have shown a kinetic isotope effect close to unity (kH/kD ≈ 1), which supports the formation of the sigma complex as the rate-limiting step, as the C-H bond is not broken in this step. The reaction is generally considered irreversible because the product, an aryl ketone, is less reactive than the starting material and forms a stable complex with the Lewis acid catalyst, requiring a stoichiometric amount of the catalyst.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within "1-(4-Ethoxyphenyl)heptan-1-one".

The ¹H NMR spectrum of "this compound" provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the ethoxy group, the aromatic protons of the p-substituted benzene ring, and the aliphatic protons of the heptanoyl chain.

The ethoxy group gives rise to a triplet at approximately 1.4 ppm, corresponding to the methyl protons (H-15), coupled to the adjacent methylene protons. These methylene protons (H-14) appear as a quartet around 4.1 ppm. The aromatic region of the spectrum displays two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group (H-8 and H-12) are expected to resonate downfield at about 7.9 ppm due to the deshielding effect of the carbonyl, while the protons ortho to the ethoxy group (H-9 and H-11) are expected at approximately 6.9 ppm.

The heptanoyl chain exhibits a series of signals in the aliphatic region. The α-methylene protons (H-2) are deshielded by the adjacent carbonyl group and appear as a triplet around 2.9 ppm. The β-methylene protons (H-3) resonate at approximately 1.7 ppm, while the subsequent methylene groups (H-4, H-5, and H-6) produce overlapping multiplets in the range of 1.3-1.4 ppm. The terminal methyl group (H-7) of the heptanoyl chain appears as a triplet at about 0.9 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | 0.90 | t | 7.0 |

| H-4, H-5, H-6 | 1.30-1.40 | m | - |

| H-15 | 1.42 | t | 7.0 |

| H-3 | 1.71 | quint | 7.5 |

| H-2 | 2.91 | t | 7.5 |

| H-14 | 4.09 | q | 7.0 |

| H-9, H-11 | 6.92 | d | 8.8 |

| H-8, H-12 | 7.93 | d | 8.8 |

The ¹³C NMR spectrum provides a definitive map of the carbon framework of "this compound". The carbonyl carbon (C-1) is the most deshielded, appearing at approximately 199.0 ppm. The aromatic carbons exhibit distinct chemical shifts. The carbon attached to the ethoxy group (C-10) is found around 163.5 ppm, while the ipso-carbon of the acyl group (C-7) resonates near 130.5 ppm. The aromatic CH carbons ortho to the ethoxy group (C-9 and C-11) appear at about 114.2 ppm, and those ortho to the carbonyl group (C-8 and C-12) are located around 130.3 ppm.

The aliphatic carbons of the heptanoyl chain are well-resolved. The α-methylene carbon (C-2) is observed at approximately 38.5 ppm, followed by the other methylene carbons (C-3 to C-6) resonating between 22.5 and 31.6 ppm. The terminal methyl carbon (C-7) is the most shielded of the chain, appearing at about 14.0 ppm. The ethoxy group carbons, C-14 and C-15, are found at approximately 63.6 ppm and 14.7 ppm, respectively.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-7 | 14.0 |

| C-15 | 14.7 |

| C-6 | 22.5 |

| C-4 | 24.2 |

| C-5 | 29.0 |

| C-3 | 31.6 |

| C-2 | 38.5 |

| C-14 | 63.6 |

| C-9, C-11 | 114.2 |

| C-8, C-12 | 130.3 |

| C-13 | 130.5 |

| C-10 | 163.5 |

| C-1 | 199.0 |

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings within the molecule. libretexts.org For "this compound," strong correlations are expected between the adjacent methylene protons of the heptanoyl chain (H-2/H-3, H-3/H-4, etc.) and between the methyl and methylene protons of the ethoxy group (H-14/H-15). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum allows for the direct assignment of each carbon atom that bears protons. For instance, the proton signal at 2.91 ppm (H-2) will show a correlation to the carbon signal at 38.5 ppm (C-2). sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. Key correlations would include the protons of the ethoxy group (H-14) to the aromatic carbon C-10, and the α-methylene protons of the heptanoyl chain (H-2) to the carbonyl carbon (C-1) and the aromatic carbon C-13. sdsu.edu

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an effective method for assessing the purity of "this compound" and confirming its identity. The mass spectrum obtained under electron ionization (EI) typically shows a molecular ion peak ([M]⁺) and several characteristic fragment ions.

The molecular ion peak for "this compound" (C₁₅H₂₂O₂) would be observed at a mass-to-charge ratio (m/z) of 234.33. A prominent fragment is often the acylium ion, formed by α-cleavage of the alkyl chain, which would appear at m/z 135, corresponding to the [CH₃CH₂OC₆H₄CO]⁺ fragment. Another significant fragmentation pathway is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to a peak at m/z 121 for the [CH₃CH₂OC₆H₄]⁺ ion. Further fragmentation of the heptanoyl chain can also be observed.

| m/z | Proposed Fragment Ion |

|---|---|

| 234 | [M]⁺ (Molecular Ion) |

| 135 | [CH₃CH₂OC₆H₄CO]⁺ |

| 121 | [CH₃CH₂OC₆H₄]⁺ |

| 99 | [CH₃(CH₂)₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. wikipedia.orgyoutube.com In the positive ion mode, ESI-MS of "this compound" would be expected to show a prominent protonated molecular ion ([M+H]⁺) at m/z 235.34. nih.gov Due to the "soft" nature of the ionization process, fragmentation is generally minimal, which is advantageous for the clear determination of the molecular weight. wikipedia.orgrsc.org Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) at m/z 257.32, may also be observed. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically to within a few parts per million (ppm).

For this compound, with a molecular formula of C₁₅H₂₂O₂, the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield an experimental m/z value that closely matches this theoretical value, providing strong evidence for the compound's elemental formula and confirming its identity.

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Compound Name | Theoretical Exact Mass (Da) |

| C₁₅H₂₂O₂ | This compound | 234.16198 |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

A hypothetical IR spectrum of this compound would exhibit several characteristic absorption bands that correspond to its key structural features. The most prominent of these would be the strong absorption due to the carbonyl (C=O) group of the ketone. Additionally, absorptions corresponding to the C-O-C ether linkage, aromatic C=C bonds, and aliphatic C-H bonds would be expected.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1685 |

| C-O-C (Ether) | Stretch | ~1250 (asymmetric) & ~1040 (symmetric) |

| Aromatic C=C | Stretch | ~1600 & ~1500 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly the extent of conjugation.

The UV-Vis spectrum of this compound would be expected to show absorption bands arising from the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. The presence of the ethoxy group and the alkyl chain can influence the position and intensity of these absorptions.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Phenyl ring | ~200-220 |

| π → π | Substituted Phenyl ring | ~270-290 |

| n → π* | Carbonyl group | ~310-330 |

X-ray Crystallography for Solid-State Structural Determination

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). A successful crystallographic analysis would provide definitive proof of its molecular structure and offer insights into its packing in the solid state.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | C=O: ~1.21, Aromatic C-C: ~1.39, etc. |

| Bond Angles (°) | C-CO-C: ~120, etc. |

Advanced Chromatographic Techniques for Compound Isolation and Purity Assessment

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are crucial for the isolation and purity assessment of synthesized compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

For this compound, a non-polar compound, reverse-phase HPLC would be a suitable method for purification and purity analysis. A C18 column would likely be used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. In GC analysis, the compound's volatility would allow for its separation on a capillary column, and its retention time would be a characteristic property.

Table 5: Expected Chromatographic Parameters for this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Expected Retention Behavior |

| HPLC (Reverse-Phase) | C18 | Acetonitrile/Water or Methanol/Water | Retention time dependent on the exact gradient and column dimensions. |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | Characteristic retention time at a given temperature program. |

In Vitro Biological Activity Studies and Mechanistic Insights

Cellular Assay-Based Investigations

Cell-based assays are fundamental tools for assessing the biological effects of a compound on cellular functions, including proliferation, immune response, and metabolism.

Assessment of Antiproliferative Activities in Cancer Cell Lines

A primary area of investigation for novel chemical entities is their potential to inhibit the growth of cancer cells. The antiproliferative activity of a compound is typically evaluated across a panel of well-characterized human cancer cell lines representing different types of tumors (e.g., lung, breast, colon, prostate).

Standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays, are employed to measure cell viability and proliferation after treatment with the compound. The results are generally reported as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. Compounds exhibiting potent IC50 values, often in the micromolar (µM) or nanomolar (nM) range, are considered for further investigation. For example, studies on certain quinazoline (B50416) derivatives have identified compounds with a 4-ethoxyphenyl group that show antiproliferative activity in the low micromolar range against cell lines like A549 (lung cancer). nih.gov

Interactive Table: Representative Data on Antiproliferative Activity

The following table is a template illustrating how antiproliferative data for 1-(4-ethoxyphenyl)heptan-1-one would be presented if it were available.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast | Data N/A |

| A549 | Lung | Data N/A |

| HCT116 | Colon | Data N/A |

| PC-3 | Prostate | Data N/A |

| HepG2 | Liver | Data N/A |

Immunomodulatory Effects in Cell Cultures

Immunomodulatory effects refer to the ability of a compound to alter the activity of the immune system. In vitro assessments typically utilize immune cells, such as macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs).

Key parameters measured include the production of signaling molecules known as cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO), which are crucial mediators of inflammation. An increase or decrease in the levels of these molecules following treatment with the compound indicates its potential to either stimulate or suppress the immune response. The effects can be complex, with some compounds showing both pro- and anti-inflammatory properties depending on the cellular context and dosage.

Modulation of Specific Cellular Metabolic Pathways (e.g., Glucose Consumption)

Compounds can influence cellular health by altering metabolic pathways. A common area of investigation is the modulation of glucose metabolism, which is often dysregulated in diseases like cancer and diabetes.

Cellular assays can measure the rate of glucose uptake and consumption by cells (e.g., HepG2 liver cells) in the presence of the compound. Changes in these rates can suggest that the compound interferes with glucose transporters or key metabolic enzymes. For instance, some metabolites of compounds containing a 4-ethoxyphenyl moiety have been studied for their effects on cellular metabolism in hepatocytes. nih.gov

Enzyme Inhibition Studies and Characterization of Inhibitory Mechanisms

Many drugs exert their effects by inhibiting the activity of specific enzymes. Identifying the enzymatic targets of a compound is crucial for understanding its mechanism of action.

Identification of Key Target Enzymes and Pathways

Initial screening of a compound against a panel of enzymes can help identify potential targets. These enzymes are often chosen based on their roles in disease pathways, such as kinases in cancer or cyclooxygenases (COX) in inflammation. Once a target is identified, further studies are conducted to confirm the inhibitory activity and determine its potency, often expressed as an IC50 or Ki (inhibition constant) value. For example, various compounds are evaluated for their ability to inhibit enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for certain herbicides and drugs. nih.govnih.gov

Elucidation of Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive, Mixed)

Understanding how a compound inhibits an enzyme is critical for drug development. Enzyme kinetic studies are performed to determine the mechanism of inhibition. These experiments involve measuring the rate of the enzymatic reaction at various concentrations of both the substrate and the inhibitor. The resulting data can be analyzed using graphical methods, such as Lineweaver-Burk plots, to distinguish between different modes of inhibition:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Interactive Table: Representative Data on Enzyme Inhibition

This table is a template illustrating how enzyme inhibition data for this compound would be presented if it were available.

| Target Enzyme | Pathway | IC50 (µM) | Mechanism of Inhibition |

| Cyclooxygenase-2 (COX-2) | Inflammation | Data N/A | Data N/A |

| 5-Lipoxygenase (5-LOX) | Inflammation | Data N/A | Data N/A |

| Tyrosine Kinase (e.g., EGFR) | Cancer Signaling | Data N/A | Data N/A |

Investigation of Binding Sites and Kinetics

Detailed studies elucidating the specific molecular binding sites and the kinetic parameters (such as association and dissociation constants) for this compound are not extensively documented in publicly available scientific literature. The investigation of binding kinetics is crucial to understand the mechanism of action of a compound. nih.gov Such studies typically involve measuring the rate of ATP synthesis or hydrolysis in the presence of the compound to determine Michaelis constants (Km) and inhibition constants (Ki). nih.gov For a compound to be characterized, its interaction with a biological target would be analyzed to see if it results in competitive, non-competitive, or uncompetitive inhibition, which provides insights into whether it binds to the active site or an allosteric site. nih.gov

Specific Enzyme Targets (e.g., COX-2 inhibition)

Table 1: COX Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | COX-1 | Data not available | Data not available |

Evaluation of Antioxidant Activity in Cell-Free and Cellular Systems

The potential of this compound to act as an antioxidant has not been specifically quantified in cell-free or cellular assays. Antioxidant activity is often evaluated through various methods that measure a compound's ability to neutralize free radicals or chelate pro-oxidant metals. nih.govmdpi.com

Specific studies detailing the radical scavenging mechanisms of this compound are not available. Generally, the ability of a compound to scavenge free radicals is assessed using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay or the nitric oxide (NO) radical scavenging assay. nih.govmdpi.comrjptonline.org In these assays, an antioxidant compound donates an electron or a hydrogen atom to the radical, thus neutralizing it and causing a measurable change, often a decrease in absorbance at a specific wavelength. nih.govmdpi.comrjptonline.org The efficiency is typically reported as an IC50 value, representing the concentration of the compound that scavenges 50% of the radicals.

Table 2: Radical Scavenging Activity

| Assay Type | Compound | IC50 Value |

|---|---|---|

| DPPH Radical Scavenging | This compound | Data not available |

| Nitric Oxide (NO) Scavenging | This compound | Data not available |

There is no specific data concerning the metal-chelating properties of this compound. Metal chelation is a key antioxidant mechanism where a compound binds to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals. mdpi.comnih.gov The metal chelating activity is commonly measured by assessing the disruption of a complex formed between the metal ion and a colorimetric indicator, such as ferrozine (B1204870) for iron. nih.govnih.gov The ability of the test compound to sequester the metal ion leads to a reduction in the color of the complex. nih.gov

Anti-inflammatory Properties and Cytokine Modulation

While compounds with similar structural motifs have demonstrated anti-inflammatory activity, specific studies on the anti-inflammatory effects of this compound and its ability to modulate cytokine production are lacking. nih.govmdpi.com Anti-inflammatory activity is often investigated in vitro using cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), is a key indicator of anti-inflammatory potential. nih.govresearchgate.netresearchgate.net The mechanism often involves the inhibition of signaling pathways like NF-κB and MAPK. nih.gov

Antimicrobial and Antiparasitic Effects

Direct evidence of the antimicrobial or antiparasitic activity of this compound is not present in the reviewed literature. Antimicrobial activity is typically determined by assessing the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial and fungal strains. nih.govscience.gov Similarly, antiparasitic effects are evaluated through in vitro assays against specific parasites, where the drug's ability to kill the parasite, inhibit its growth, or paralyze it is measured. nih.govclevelandclinic.orgnih.gov

Table 3: Summary of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nitric Oxide |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Interleukin-1β (IL-1β) |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) |

| Iron (Fe²⁺) |

Research on this compound as a Differentiation-Inducing Factor Analogue Remains Undocumented in Scientific Literature

Despite a comprehensive search of scientific databases and research articles, no specific information is currently available regarding the in vitro biological activity or mechanistic insights of this compound as a differentiation-inducing factor (DIF) analogue in the context of developmental biology.

Differentiation-inducing factors are a class of signaling molecules, most notably studied in the slime mold Dictyostelium discoideum, that play a crucial role in regulating cell differentiation. The primary endogenous DIF, DIF-1, is a chlorinated alkylphenone that induces the differentiation of amoeboid cells into stalk cells during the formation of the multicellular fruiting body. The unique biological activity of DIF-1 has prompted extensive research into the synthesis and evaluation of various analogues to understand the structure-activity relationships and to develop new molecules with potential therapeutic applications, including anti-cancer and anti-parasitic activities.

This research typically involves the systematic modification of the phenyl ring and the alkyl chain of the parent DIF molecule and the subsequent assessment of the synthesized analogues' ability to induce differentiation in in vitro cell models, such as the HL-60 human promyelocytic leukemia cell line or in Dictyostelium discoideum itself. These studies are fundamental to elucidating the molecular mechanisms by which DIFs and their analogues exert their effects, which are known to involve the modulation of complex signaling pathways.

However, the compound , this compound, does not appear in the existing body of scientific literature concerning DIF analogue research. While numerous studies have explored the impact of various substitutions on the phenyl ring and alterations of the alkyl chain length of DIFs, the specific combination of a 4-ethoxyphenyl group and a heptan-1-one chain has not been reported in published studies focusing on differentiation-inducing activity.

Consequently, there are no available data tables, detailed research findings, or mechanistic insights to present regarding the activity of this compound as a DIF analogue. The scientific community has yet to investigate or report on the potential of this specific chemical compound within this area of developmental biology research. Therefore, its capacity to induce cell differentiation, its potency relative to endogenous DIFs, and its mechanism of action remain unknown.

Structure Activity Relationship Sar Investigations

Systematic Elucidation of Structural Features Influencing Biological Potency

The biological potency of 1-(4-ethoxyphenyl)heptan-1-one and its analogs is governed by a delicate interplay of its constituent parts: the aromatic ring, the ethoxy group, the carbonyl function, and the heptyl alkyl chain. SAR studies on related aromatic ketones reveal that the nature and substitution pattern of the aromatic ring are critical for activity. For instance, in a series of alkoxyacetophenone derivatives, the specific arrangement of hydroxyl and propyl groups on the phenyl ring was found to be essential for potent leukotriene D4 antagonist activity nih.gov. This underscores the importance of the electronic and steric properties of the aromatic core in dictating receptor interactions.

The carbonyl group is another key pharmacophoric feature, often participating in crucial hydrogen bonding or polar interactions with biological targets. The heptyl chain, through its lipophilicity and conformational flexibility, plays a significant role in modulating pharmacokinetic properties and potentially interacting with hydrophobic pockets within a receptor binding site.

Impact of Ethoxy Group Modifications on Receptor Binding and Activity

The para-positioned ethoxy group on the phenyl ring is a key determinant of the biological activity of this compound. Modifications to this alkoxy moiety can significantly alter receptor binding affinity and functional activity. Studies on 14-alkoxy-substituted indolo- and benzofuromorphinans have demonstrated that both the character and the length of the alkoxy substituent are sensitive determinants of opioid receptor affinity nih.govresearchgate.net.

Generally, the size and lipophilicity of the alkoxy group can influence how the molecule fits into and interacts with a receptor's binding pocket. Replacing the ethoxy group with smaller (e.g., methoxy) or larger (e.g., propoxy, butoxy) alkoxy groups can lead to a range of effects. A shorter chain may result in a loss of beneficial hydrophobic interactions, while a bulkier group could introduce steric hindrance, preventing optimal binding. The electronic nature of the substituent is also crucial; the electron-donating character of the ethoxy group influences the electron density of the aromatic ring, which in turn can affect interactions with the receptor.

Table 1: Postulated Impact of Ethoxy Group Modifications on Receptor Affinity

| Modification of Ethoxy Group | Predicted Effect on Receptor Affinity | Rationale |

|---|---|---|

| Replacement with Methoxy (B1213986) (-OCH3) | Potentially decreased | Reduced hydrophobic interaction within the binding pocket. |

| Replacement with Propoxy (-OCH2CH2CH3) | Potentially altered (increased or decreased) | Increased lipophilicity may enhance binding, but increased bulk could cause steric clashes. |

| Replacement with Isopropoxy (-OCH(CH3)2) | Potentially decreased | Increased steric bulk near the phenyl ring may disrupt optimal binding orientation. |

| Replacement with a hydroxyl group (-OH) | Significantly altered | Introduction of a hydrogen bond donor could drastically change the binding mode and specificity. |

Role of Alkyl Chain Length and Branching in Bioactivity Modulation

In the context of receptor binding, an optimal alkyl chain length often exists for maximal activity. A shorter chain may not be long enough to reach and engage with a specific hydrophobic sub-pocket in the receptor, leading to reduced potency. Conversely, a chain that is too long might be entropically penalized upon binding or extend beyond the confines of the binding site, also resulting in decreased activity.

Branching of the alkyl chain can also have a significant effect. Introducing methyl or ethyl groups along the heptyl chain can restrict conformational freedom, which may pre-organize the molecule into a more favorable binding conformation, thereby increasing affinity. However, inappropriate branching can also introduce steric clashes with the receptor surface.

Table 2: Predicted Influence of Alkyl Chain Modifications on Bioactivity

| Modification of Heptyl Chain | Predicted Effect on Bioactivity | Rationale |

|---|---|---|

| Shortening the chain (e.g., pentyl, hexyl) | Potentially decreased | Insufficient length to form key hydrophobic interactions. |

| Lengthening the chain (e.g., octyl, nonyl) | Potentially decreased | Chain may be too long for the binding pocket, leading to an entropic penalty or steric hindrance. |

| Introducing branching (e.g., isoheptyl) | Potentially altered (increased or decreased) | May improve binding by adopting a more favorable conformation or could introduce steric clashes. |

Stereochemical Considerations in SAR

While this compound itself is achiral, the introduction of substituents, particularly on the alkyl chain, can create stereocenters. The stereochemistry of a molecule is a critical factor in its interaction with chiral biological macromolecules like receptors and enzymes. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent (the eutomer) than the other (the distomer).

For analogs of this compound that possess a chiral center, it is crucial to investigate the activity of the individual enantiomers. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site, with only one enantiomer being able to achieve the optimal orientation for productive interactions.

Design Principles for Optimized Biological Profiles

Based on the SAR principles gleaned from related aromatic ketones, several design strategies can be employed to optimize the biological profile of this compound analogs. The primary goal is to enhance potency and selectivity for the desired biological target while minimizing off-target effects.

Key design principles include:

Exploring Aromatic Substitutions: While maintaining the core p-alkoxyphenyl ketone scaffold, systematic exploration of different substituents on the phenyl ring can lead to improved interactions with the receptor. This includes varying the position and electronic nature of the substituents.

Conformational Constraint: Introducing elements of rigidity, such as double bonds or small rings within the alkyl chain, can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar steric and electronic properties (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic properties. For example, the ether linkage of the ethoxy group could be replaced with a thioether or an amide under certain circumstances.

Comparative SAR with Related Aromatic Ketones

The SAR of this compound can be further understood by comparing it with that of other biologically active aromatic ketones. For instance, derivatives of 2,4-dihydroxy-3-propylacetophenone were found to be potent leukotriene D4 antagonists, with the substitution pattern on the aromatic ring being a key determinant of activity nih.gov. This highlights the importance of the specific arrangement of functional groups on the phenyl ring.

In another example, the anti-inflammatory and antioxidant activity of benzylideneacetophenones (chalcones) was found to be enhanced by the presence of electron-donating groups on the para-position of both aromatic rings. This suggests that the electron-donating ethoxy group in this compound likely plays a significant role in its electronic properties and, consequently, its biological activity.

By comparing and contrasting the SAR of different series of aromatic ketones, medicinal chemists can identify common pharmacophoric features and design principles that can be applied to the optimization of novel compounds like this compound.

Computational Chemistry and Advanced Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in characterizing the fundamental electronic properties of 1-(4-Ethoxyphenyl)heptan-1-one.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For compounds similar in structure to this compound, DFT calculations, often using the B3LYP method with a 6-311G** basis set, are employed to determine the optimized molecular geometry and calculate its energetic properties. mdpi.comicm.edu.pl These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which describe the molecule's stable three-dimensional conformation. materialsciencejournal.org The theoretical vibrational frequencies can also be computed and compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the calculated structure. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scispace.com The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.orgnih.gov For analogous compounds, the HOMO is often localized on the more electron-rich parts of the molecule, such as the aromatic ring, while the LUMO may be distributed over other parts of the structure. materialsciencejournal.org This analysis helps in predicting how this compound might interact with other molecules.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. icm.edu.pl The MEP surface is color-coded to represent different electrostatic potential values. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. icm.edu.pl For molecules containing electronegative atoms like oxygen, these atoms are expected to be surrounded by regions of negative electrostatic potential. icm.edu.pl This mapping provides insights into how this compound might interact with other polar molecules and biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. plos.org This method is crucial for understanding the potential biological activity of a compound.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations are used to predict how this compound might interact with specific biological macromolecules. plos.org These simulations place the ligand into the binding site of a target and calculate a "docking score" or binding energy, which estimates the strength of the interaction. nih.govplos.org A more negative binding energy generally indicates a more favorable and stable interaction. nih.gov The simulations also reveal the specific binding mode, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-target complex. plos.orgnih.gov By identifying potential biological targets and elucidating the nature of the binding, molecular docking can guide the design of new compounds with improved affinity and selectivity. researchgate.net

Table 2: Key Intermolecular Interactions in Ligand Binding

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Identification of Potential Molecular Targets and Pathways

In silico molecular docking is a primary computational technique used to identify potential biological targets for a compound like this compound. This method predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. The process involves preparing a 3D structure of the ligand and screening it against a library of macromolecular targets, such as proteins and enzymes, known to be involved in various disease pathways.

The binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), indicates the stability of the ligand-receptor complex. nih.gov Lower binding energy values suggest a more favorable interaction. By comparing the binding affinities of this compound across numerous potential targets, researchers can prioritize those with the highest predicted affinity for further experimental validation. nih.gov Analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding, offering insights into the mechanism of action at a molecular level. This computational screening allows for the rapid identification of promising targets, thereby guiding experimental studies and elucidating potential therapeutic pathways. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound, which in turn dictates its interaction with biological targets. One common method is the Potential Energy Surface (PES) scan, where the potential energy of the molecule is calculated as a function of systematic changes in its rotatable bonds (dihedral angles). This analysis identifies the most stable, low-energy conformations of the molecule. For similar aromatic ketones, Density Functional Theory (DFT) has been effectively used to perform PES scans and determine the most stable geometric structure. researchgate.net

Molecular Dynamics (MD) simulations provide a deeper understanding of the compound's dynamic behavior over time. frontiersin.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" view of the system. frontiersin.orgnih.gov For a molecule like this compound, an MD simulation can reveal how its conformation changes in a biological environment, such as in solution or near a protein binding site. nih.gov These simulations can predict the stability of specific conformations, the flexibility of the heptyl chain and ethoxy group, and how the molecule adapts its shape upon binding to a target. mdpi.com Coarse-grained MD models can even be used to study the behavior of the heptane (B126788) component, providing insights into its interactions in complex systems at longer timescales and larger length scales. arxiv.org

Non-Covalent Interaction (NCI) Analysis in Supramolecular Chemistry

Non-covalent interactions (NCIs) are the primary forces governing how this compound interacts with other molecules to form larger, self-assembled structures—a key area of supramolecular chemistry. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsion, are weaker than covalent bonds but collectively determine the stability and structure of molecular complexes, such as a ligand bound to a protein. nih.govnih.gov

NCI analysis is a computational method that identifies and visualizes these subtle interactions in real space based on the electron density (ρ) and its derivatives. nih.gov The analysis generates 3D isosurfaces that highlight regions of interaction. The color and density of these surfaces distinguish between different types of interactions:

Hydrogen Bonds: Typically appear as strong, attractive interactions indicated by specific density values. nih.gov

Van der Waals Interactions: Visualized as broader, weaker attractive regions. nih.gov

Steric Repulsion: Identified as clashes between molecular components. nih.gov

For this compound, NCI analysis can elucidate how the ethoxy group might act as a hydrogen bond acceptor, how the phenyl ring engages in π-π stacking, and how the aliphatic heptyl chain participates in van der Waals contacts. Understanding these non-covalent interactions is essential for designing molecules that can effectively bind to biological targets or form novel materials. mdpi.com

In Silico Prediction of Biological Properties and Ligand Efficiency

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates like this compound. nih.govfrontiersin.org These predictions help to identify potential liabilities early in the drug discovery process. Furthermore, several metrics have been developed to assess the quality of a ligand, not just by its potency but by how efficiently it binds to its target relative to its size.

Ligand Efficiency (LE) is a key metric that normalizes binding affinity (expressed as Gibbs free energy, ΔG) by the number of non-hydrogen atoms (heavy atoms, HA) in the molecule. researchgate.net It helps in selecting smaller, more efficient fragments that can be optimized into high-quality leads. nih.gov

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates potency to lipophilicity (LogP), providing a measure of the quality of the binding interaction that is not driven by non-specific hydrophobicity. nih.govnih.gov Higher LLE values are generally desirable.

Below is an illustrative table of predicted properties for a compound like this compound, based on common computational models.

| Property/Metric | Predicted Value | Significance |

| Molecular Weight (MW) | 248.36 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | ~4.5 | Affects solubility, permeability, and metabolic stability. |

| H-Bond Acceptors | 2 | Influences binding and solubility. |

| H-Bond Donors | 0 | Influences binding and solubility. |

| Ligand Efficiency (LE) | Varies with target | A value > 0.3 kcal/mol per heavy atom is often considered favorable. rgdscience.com |

| Lipophilic Ligand Efficiency (LLE) | Varies with target | Values between 5 and 7 are often targeted for lead compounds. |

Note: LE and LLE are dependent on measured binding affinity for a specific biological target and are presented here for illustrative purposes.

Theoretical Spectroscopy Predictions (e.g., UV-Vis, IR, NMR)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structure.

Infrared (IR) and Raman Spectroscopy: DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can compute the vibrational frequencies of the molecule. researchgate.net The resulting theoretical spectrum shows characteristic peaks corresponding to specific functional groups, such as the C=O stretch of the ketone, C-O-C stretches of the ether, and C-H vibrations of the aromatic ring and alkyl chain. These calculated frequencies are often scaled to better match experimental results. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectrum. nih.gov This analysis can identify the wavelengths of maximum absorption (λmax) and provide insights into the molecular orbitals involved in the electronic transitions, such as π→π* transitions in the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts are compared to a reference standard (like Tetramethylsilane, TMS) and provide a theoretical basis for assigning peaks in the experimental NMR spectrum, helping to elucidate the precise chemical environment of each atom in the molecule. researchgate.netnih.gov

The table below shows a general comparison of how theoretical and experimental spectroscopic data correlate for organic molecules.

| Spectroscopy Type | Computational Method | Information Provided |

| Infrared (IR) | DFT/B3LYP | Vibrational frequencies of functional groups (e.g., C=O, C-O, C-H). |

| UV-Visible | TD-DFT | Electronic transition energies (λmax), oscillator strengths. |

| NMR | DFT/GIAO | Chemical shifts (δ) for ¹H and ¹³C nuclei. |

Future Research Directions and Translational Potential

Design and Synthesis of Novel Derivatives with Targeted Biological Profiles

The core structure of 1-(4-Ethoxyphenyl)heptan-1-one presents a versatile scaffold for the design and synthesis of novel derivatives with potentially enhanced biological activities. Future research will likely focus on systematic modifications of this parent compound to explore structure-activity relationships (SAR) and develop analogs with targeted therapeutic profiles.

Key synthetic strategies may involve modifications at several positions:

The Ethoxy Group: Altering the length and nature of the alkoxy substituent on the phenyl ring could influence lipophilicity and target engagement. Replacement with other functional groups, such as methoxy (B1213986), propoxy, or cyclic ethers, could be explored.

The Phenyl Ring: Introduction of various substituents (e.g., halogens, nitro groups, or alkyl chains) on the aromatic ring could modulate electronic properties and steric interactions, potentially leading to improved binding affinity and selectivity for specific biological targets.

The Heptanoyl Chain: The length and branching of the acyl chain could be varied to optimize interactions within a target's binding pocket. The introduction of unsaturation or cyclic moieties within the chain could also be investigated to constrain the molecule's conformation and enhance potency.

The synthesis of such derivatives can be achieved through established organic chemistry methodologies. For instance, Friedel-Crafts acylation of ethoxybenzene with substituted heptanoyl chlorides or anhydrides would provide a straightforward route to a variety of analogs. nih.gov Further functionalization of the aromatic ring or the alkyl chain could be performed post-acylation to generate a diverse chemical library for biological screening.

Table 1: Proposed Novel Derivatives of this compound and their Rationale

| Derivative Name | Modification | Rationale for Synthesis |

| 1-(4-Methoxyphenyl)heptan-1-one | Ethoxy group replaced with a methoxy group | To investigate the effect of a smaller alkoxy group on activity. |

| 1-(4-Ethoxyphenyl)-4-methylhexan-1-one | Isomeric variation of the heptanoyl chain | To explore the impact of chain branching on target binding. |

| 1-(3-Chloro-4-ethoxyphenyl)heptan-1-one | Addition of a chlorine atom to the phenyl ring | To alter the electronic properties and potentially enhance binding affinity. |

| 1-(4-Ethoxyphenyl)hept-6-en-1-one | Introduction of a double bond in the alkyl chain | To introduce conformational rigidity and explore new interactions. |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of this compound and its future derivatives, the integration of "omics" technologies will be crucial. These high-throughput approaches can provide a global view of the molecular changes induced by a compound within a biological system, offering deep insights into its mechanism of action (MOA). ecetoc.orgfrontiersin.orgnih.govnih.gov

Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression, transcriptomics can reveal which genes and signaling pathways are affected by the compound. This can help in identifying the primary cellular response to the molecule and suggest potential biological targets. nih.govnih.gov

Proteomics: This technology examines changes in the entire protein complement of a cell or tissue upon compound treatment. Proteomics can identify direct protein targets, as well as downstream changes in protein expression and post-translational modifications, providing a more direct picture of the compound's functional effects. nih.govnih.gov

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can uncover alterations in metabolic pathways. This can be particularly useful for understanding the physiological consequences of the compound's activity and for identifying potential biomarkers of its effects.

An integrated multi-omics approach, combining data from transcriptomics, proteomics, and metabolomics, would offer a comprehensive and systems-level understanding of how this compound and its analogs exert their biological effects. nih.gov This knowledge is essential for validating its therapeutic potential and for identifying potential off-target effects.

Advanced Computational Modeling for Rational Drug Design and Lead Optimization

Advanced computational modeling techniques are poised to play a pivotal role in the rational design and optimization of novel drug candidates based on the this compound scaffold. These in silico methods can significantly accelerate the drug discovery process by predicting the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the structural features of a series of analogs with their biological activity. nih.gov These models can then be used to design new derivatives with improved potency.

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the target's active site. nih.gov This information can guide the design of modifications that enhance binding interactions.

Homology Modeling: In cases where the 3D structure of the biological target is unknown, homology modeling can be used to build a theoretical model based on the known structures of related proteins. nih.gov This model can then be used for subsequent docking studies.

By leveraging these computational tools, researchers can explore a vast chemical space in a time- and cost-effective manner, leading to the more efficient identification of lead compounds with desirable pharmacological properties.

Development of Chemical Probes for Precise Biological Target Validation

The development of chemical probes derived from the this compound scaffold will be instrumental in definitively identifying and validating its biological target(s). Chemical probes are small molecules designed to specifically interact with a protein of interest, enabling the study of its function in a cellular context. mskcc.org

The ketone functionality within the this compound structure provides a handle for chemical modification to create such probes. nih.govcolumbia.edunih.gov For instance, the ketone could be functionalized with:

A reporter tag: Such as a fluorophore or a biotin (B1667282) molecule, to allow for visualization of the target protein within cells or for its isolation and identification via affinity purification.

A reactive group: To enable covalent labeling of the target protein, which can facilitate its identification through proteomic techniques. The incorporation of a metabolically stable ketone could enhance the probe's utility. nih.govcolumbia.edu

By using well-designed chemical probes, researchers can unequivocally link the phenotypic effects of this compound to the modulation of a specific biological target, which is a critical step in the validation of any new therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 1-(4-Ethoxyphenyl)heptan-1-one, and how do reaction conditions impact yield?

- Methodology : A common approach involves Friedel-Crafts acylation, where 4-ethoxyphenyl derivatives react with heptanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization includes controlling temperature (reflux conditions, ~80–100°C), solvent selection (e.g., dichloromethane or ethanol), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., ethoxy group at C4, ketone at C1). Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while the heptanone backbone shows multiplet splitting .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 234.162). Fragmentation patterns validate the ethoxyphenyl moiety .

- IR Spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).

Q. How does the ethoxy group influence the compound’s lipophilicity compared to methoxy analogs?

- The ethoxy group increases lipophilicity (logP) due to its longer alkyl chain, enhancing membrane permeability in biological systems. Comparative studies with 1-(4-Methoxyphenyl)heptan-1-one show a 0.5–0.7 logP difference, impacting solubility and bioavailability .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound via X-ray crystallography?

- Challenges :

- Disorder in Alkyl Chains : The flexible heptanone backbone may cause electron density smearing, requiring low-temperature data collection (e.g., 100 K).

- Hydrogen Bonding : Weak C-H···O interactions dominate packing, necessitating high-resolution data (<1.0 Å) for accurate refinement. SHELXL-2018 is recommended for handling anisotropic displacement parameters .

Q. How can computational modeling predict hydrogen bonding interactions in this compound, and what discrepancies occur between theory and experiment?

- Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict intermolecular interactions. However, crystal packing forces (e.g., van der Waals) may override predicted hydrogen-bonding motifs, leading to deviations in bond angles (up to 10°) .

Q. What structural modifications enhance this compound’s binding affinity to biological targets while maintaining metabolic stability?

- Modifications :

- Electron-Withdrawing Groups : Introducing halogens (e.g., Cl at C3) increases receptor binding via dipole interactions.

- Heterocyclic Replacements : Substituting the phenyl ring with pyridyl groups (e.g., 2,3-di(pyridin-2-yl) derivatives) improves water solubility and enzyme inhibition .

- Stability : Deuterating the ethoxy group reduces CYP450-mediated metabolism, extending half-life .

Q. How do contradictory NMR data for structurally similar derivatives inform troubleshooting in characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.